molecular formula C27H20NOP B11978338 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile

Cat. No.: B11978338
M. Wt: 405.4 g/mol
InChI Key: AOOSUESTTXLSPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques, and ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphoranylidene group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds . The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile is unique due to its specific structure, which imparts distinct reactivity and stability in various chemical reactions. Its ability to form stable ylides makes it particularly valuable in organic synthesis .

Properties

Molecular Formula

C27H20NOP

Molecular Weight

405.4 g/mol

IUPAC Name

3-oxo-3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanenitrile

InChI

InChI=1S/C27H20NOP/c28-21-26(27(29)22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H

InChI Key

AOOSUESTTXLSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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